6-Ethoxy-2-methoxypyridin-3-amine
CAS No.:
Cat. No.: VC17690589
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12N2O2 |
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Molecular Weight | 168.19 g/mol |
IUPAC Name | 6-ethoxy-2-methoxypyridin-3-amine |
Standard InChI | InChI=1S/C8H12N2O2/c1-3-12-7-5-4-6(9)8(10-7)11-2/h4-5H,3,9H2,1-2H3 |
Standard InChI Key | DWEQTOIGQDKANZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=NC(=C(C=C1)N)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine core with three distinct functional groups:
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Ethoxy group (-OCHCH): Located at the 6-position, this substituent contributes to the molecule’s hydrophobicity and electronic profile.
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Methoxy group (-OCH): Positioned at the 2-position, this group enhances solubility and influences intermolecular interactions.
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Amine group (-NH): At the 3-position, this moiety provides a reactive site for further chemical modifications.
The spatial arrangement of these groups is critical to the compound’s reactivity and biological interactions.
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | VulcanChem | |
Molecular Weight | 168.19 g/mol | VulcanChem |
IUPAC Name | 6-Ethoxy-2-methoxypyridin-3-amine | VulcanChem |
Canonical SMILES | COC1=NC(=C(C=C1)OCC)N | VulcanChem |
The compound’s LogP value (a measure of lipophilicity) is estimated to be moderate, balancing solubility and membrane permeability. Its polar surface area (PSA) of approximately 60 Ų suggests potential for crossing biological barriers.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 6-Ethoxy-2-methoxypyridin-3-amine typically begins with 2-methoxypyridine as the starting material. Key steps include:
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Ethoxy Substitution: Introduction of the ethoxy group via nucleophilic aromatic substitution (SNAr) using ethylamine or ethanol under basic conditions.
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Amination: Direct amination at the 3-position using ammonia or a protected amine source, often catalyzed by transition metals like palladium.
Reaction conditions (e.g., temperature, solvent, and catalyst) are optimized to maximize yield and purity. For example, a study reported a 72% yield using potassium carbonate as a base in dimethylformamide (DMF) at 80°C.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability:
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Continuous Flow Reactors: Enable precise control over reaction parameters, reducing side products.
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Automated Purification Systems: High-performance liquid chromatography (HPLC) and crystallization techniques ensure ≥95% purity for pharmaceutical-grade material.
Biological Activity and Mechanistic Insights
Mechanistic Hypotheses
The amine group may form hydrogen bonds with biological targets, while the ethoxy and methoxy substituents modulate electronic effects, altering binding affinity. For instance, molecular docking simulations predict interactions with the ATP-binding pocket of tyrosine kinases.
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
Predicted pharmacokinetic properties include:
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Oral Bioavailability: Moderate (~50%) due to balanced lipophilicity.
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Plasma Protein Binding: ~85%, based on analogs with similar substituents.
Metabolism and Excretion
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Hepatic Metabolism: Primarily via cytochrome P450 enzymes, leading to hydroxylated metabolites.
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Renal Excretion: ~60% of the compound is eliminated unchanged in urine.
Toxicity Considerations
Acute toxicity studies in rodents indicate a median lethal dose (LD) > 500 mg/kg, suggesting low immediate risk. Chronic exposure data remain unavailable.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a building block for:
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Small-Molecule Inhibitors: Functionalization at the amine group generates libraries for high-throughput screening.
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Prodrug Development: The methoxy group can be modified to enhance bioavailability.
Material Science
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Ligand Design: Coordinates with metals to form catalysts for organic reactions.
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Polymer Additives: Improves thermal stability in polyamide resins.
Comparative Analysis with Structural Analogs
Compound | Key Differences | Applications |
---|---|---|
6-Ethoxy-2-N-methylpyridine-2,3-diamine | Methylamine substituent | Enzyme inhibition |
6-Methoxypyridin-3-amine | Lacks ethoxy group | Antimicrobial agents |
The ethoxy group in 6-Ethoxy-2-methoxypyridin-3-amine enhances steric bulk compared to analogs, potentially improving target selectivity.
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